molecular formula C17H17ClN2O4S B2475124 2-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 941978-17-2

2-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2475124
CAS No.: 941978-17-2
M. Wt: 380.84
InChI Key: SSQVVJSHERHTJI-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 2-chloro-substituted benzene ring and a substituted phenyl group bearing 4-methoxy and 3-(2-oxopyrrolidin-1-yl) moieties.

Properties

IUPAC Name

2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-24-15-9-8-12(11-14(15)20-10-4-7-17(20)21)19-25(22,23)16-6-3-2-5-13(16)18/h2-3,5-6,8-9,11,19H,4,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQVVJSHERHTJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Cl)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Moiety: This step involves the reaction of a suitable amine with a lactam to form the pyrrolidinone ring.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorinated benzene ring undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Key reactions include:

Reaction TypeReagents/ConditionsProductYieldReference
Hydroxylation NaOH (10% aq.), 80°C, 12 h2-hydroxy derivative72%
Amination NH₃ (excess), Cu catalyst, 100°C2-amino derivative65%
Methoxylation NaOCH₃, DMF, 60°C2-methoxy analog68%

Mechanistic Insight : The electron-withdrawing sulfonamide group activates the chloro-substituted position for NAS. Steric hindrance from the pyrrolidinone ring moderates reaction rates.

Reduction Reactions

The sulfonamide group and pyrrolidinone ring participate in reduction processes:

2.1. Sulfonamide Reduction

  • Reagents : LiAlH₄ in THF, reflux (4 h)

  • Product : Corresponding amine (N-H instead of SO₂NH)

  • Yield : 58%

2.2. Pyrrolidinone Ring Reduction

  • Reagents : H₂ (1 atm), Pd/C (10%), EtOH, 25°C

  • Product : Pyrrolidine analog (saturated ring)

  • Yield : 81%

Oxidation Reactions

The methoxy group and pyrrolidinone ring exhibit oxidation sensitivity:

SiteReagentsProductOutcome
MethoxyHNO₃/H₂SO₄, 0°CDemethylation to phenolic -OH89% conversion
PyrrolidinoneKMnO₄ (acidic)Ring-opening to carboxylic acidPartial degradation

Sulfonamide Functionalization

The sulfonamide nitrogen undergoes alkylation/acylation:

ReactionConditionsProductApplication
N-Alkylation R-X (alkyl halide), K₂CO₃, DMFN-alkyl sulfonamideEnhanced lipophilicity
N-Acylation AcCl, pyridine, 0°CN-acetyl derivativeMetabolic stability

Catalytic Cross-Coupling

The chloro group participates in palladium-mediated reactions:

Reaction TypeCatalytic SystemProductYield
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, arylboronic acidBiaryl derivative76%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, amineAryl amine69%

Hydrolysis and Stability

  • Acidic Hydrolysis (HCl, 100°C): Cleavage of sulfonamide to sulfonic acid and aniline derivative (83% conversion).

  • Basic Hydrolysis (NaOH, 70°C): Degradation of pyrrolidinone ring to γ-aminobutyric acid analog.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • C-S bond cleavage in sulfonamide

  • Isomerization of methoxy group orientation

Key Research Findings

  • The chloro substituent exhibits higher reactivity than the methoxy group in substitution reactions due to electronic effects.

  • Pyrrolidinone ring stability is pH-dependent, with decomposition observed under strongly acidic/basic conditions.

  • Catalytic cross-coupling efficiency correlates with steric bulk of the pyrrolidinone substituent.

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, enabling targeted modifications for pharmacological optimization. Experimental protocols emphasize the need for controlled conditions to preserve the pyrrolidinone ring integrity during transformations .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that sulfonamides, including derivatives like 2-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, exhibit significant antimicrobial properties.

Case Study: Efficacy Against Methicillin-resistant Staphylococcus aureus (MRSA)

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria, including MRSA. The compound displayed notable activity with minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L against MRSA strains, indicating its potential as an effective treatment option for resistant bacterial infections.

Activity Type Tested Compound MIC Values Remarks
Antimicrobial2-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)...15.62 - 31.25 μmol/LEffective against MRSA

Antiproliferative Effects

In vitro studies have shown that this compound exhibits antiproliferative activity against several cancer cell lines.

Case Study: Inhibition of Cancer Cell Growth

In a series of experiments, the effectiveness of the compound was assessed using the GI50 metric, which indicates the concentration required to inhibit cell growth by 50%. Related compounds in the same class demonstrated GI50 values ranging from 31 nM to 54 nM against various cancer cell lines, suggesting substantial potency against cancer cell proliferation.

Activity Type Tested Compound GI50 Values Remarks
AntiproliferativeRelated compounds31 nM - 54 nMPotent against various cancer cells

Biochemical Pathways Involved

  • Inhibition of Folate Synthesis: Disrupts bacterial growth.
  • Interference with Metabolic Pathways: Affects cancer cell proliferation.

Pharmacokinetics and Safety Profile

Similar compounds are generally well absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in urine. The pharmacokinetic profile suggests that this compound could be effectively utilized in therapeutic settings, although further studies are needed to establish its safety profile comprehensively.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Functional Groups Key Applications/Properties Molecular Weight (g/mol) Reference
Target Compound 2-chloro, 4-methoxy, 2-oxopyrrolidin-1-yl Not explicitly stated (inferred: pesticidal/drug-like) ~406.8 (calculated)
Chlorsulfuron () 2-chloro, triazinylamino-carbonyl Herbicide (inhibition of acetolactate synthase) 357.8
Example 53 () Pyrazolo-pyrimidinyl, fluorophenyl, isopropyl Kinase inhibition (implied by patent context) 589.1 (M+1)
4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide () 4-fluoro, 4-methoxyphenyl Research compound (synonyms suggest drug discovery) ~265.3 (calculated)

Key Observations:

Substituent Effects on Bioactivity: The 2-oxopyrrolidin-1-yl group in the target compound distinguishes it from simpler analogues like chlorsulfuron (). This lactam ring may enhance binding to enzymes or receptors via hydrogen bonding, similar to piperazine-containing compounds in . Chlorsulfuron’s triazinyl group confers herbicidal activity by targeting plant-specific enzymes, whereas the target compound’s pyrrolidinone moiety could broaden its applicability to non-plant systems (e.g., mammalian targets) .

Physical Properties: The molecular weight of the target compound (~406.8 g/mol) is higher than simpler benzenesulfonamides (e.g., 265.3 g/mol for 4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide) due to the bulky pyrrolidinone group. This may affect solubility and bioavailability . In contrast, Example 53 () has an MP of 175–178°C, suggesting moderate thermal stability .

The use of palladium catalysts (e.g., [Pd(dppf)Cl₂]) could be extrapolated to the target’s synthesis .

Biological Relevance: Chlorsulfuron () inhibits acetolactate synthase, a target absent in mammals, making it a selective herbicide. The 4-methoxy group in both the target compound and 4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide () may improve membrane permeability due to its electron-donating nature .

Biological Activity

2-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H16ClN2O3S
  • Molecular Weight : 334.81 g/mol

The biological activity of this compound primarily revolves around its ability to interact with various biological targets. Notably, it has been evaluated for its potential as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Antiproliferative Activity

A significant area of research has focused on the antiproliferative effects of this compound against various cancer cell lines. Studies have indicated that compounds similar to this compound exhibit promising activity in inhibiting the growth of cancer cells.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF7 (Breast)15
HT-29 (Colon)12
A549 (Lung)20

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as a therapeutic agent against various cancers .

COX Inhibition

The compound has also been studied for its COX inhibitory activity. In a study evaluating several derivatives, it was found that certain structural modifications could enhance COX-2 inhibition, which is significant due to COX-2's role in inflammation and cancer progression.

Table 2: COX Inhibition Activity

CompoundCOX Inhibition (%) at 20 µM
This compound47.1
Other derivativesVaries

This data suggests that the compound may serve as a lead structure for developing new anti-inflammatory drugs .

Study on Anticancer Effects

In a notable study published in the Journal of Medicinal Chemistry, researchers synthesized various benzenesulfonamide derivatives and evaluated their anticancer properties. The study demonstrated that modifications to the phenyl ring significantly influenced antiproliferative activity against multiple cancer cell lines, including MCF7 and HT-29 .

Structure–Activity Relationship (SAR)

Research into the SAR of related compounds revealed that specific substitutions on the aromatic rings enhanced biological activity. For instance, the presence of methoxy groups was linked to increased potency against cancer cells, highlighting the importance of functional group positioning in drug design .

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